molecular formula C12H14ClNO3 B3036729 4-chloro-N-[(2,2-dimethylpropanoyl)oxy]benzenecarboxamide CAS No. 400076-37-1

4-chloro-N-[(2,2-dimethylpropanoyl)oxy]benzenecarboxamide

Cat. No. B3036729
CAS RN: 400076-37-1
M. Wt: 255.7 g/mol
InChI Key: ILSTVQZTFBZWSM-UHFFFAOYSA-N
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Description

4-chloro-N-[(2,2-dimethylpropanoyl)oxy]benzenecarboxamide is a compound of interest in scientific research. It is a molecule that has a wide range of applications in laboratory experiments, as well as in medical research. This molecule has been studied for its biochemical and physiological effects, as well as its potential to be used in the synthesis of other compounds. In

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been utilized in the synthesis of various molecular structures. For instance, it's involved in the formation of arylpyran pseudodiacid, showcasing unique hydrogen bonding properties in its crystal structure (Milling et al., 2009).

Chemical Transformations and Derivatives

  • It serves as a starting point for multiple functional group transformations. These transformations lead to the creation of various derivatives that retain efficacy associated with the parent amide, contributing to the development of the structure-activity relationship in fields like agriculture and medicinal chemistry (Samaritoni et al., 1999).

Novel Non-Peptide Antagonist Synthesis

  • The compound is integral in synthesizing novel non-peptide antagonists, particularly in the context of specific receptor targeting. This includes the synthesis of CCR5 antagonists, which have implications in areas such as immunology and possibly therapeutic interventions (Cheng De-ju, 2014; 2015)(Cheng De-ju, 2015).

Liquid Crystal Research

  • It's used in synthesizing liquid crystal dimers, contributing to the understanding of transitional properties and molecular interactions in liquid crystals. This research is significant for materials science, particularly in the development of new liquid crystal displays and other related technologies (Yeap et al., 2009).

Polyamide Synthesis

  • The compound is part of the synthesis process for various polyamides. These polyamides are studied for their solubility, thermal stability, and potential applications in materials science, particularly in the development of new polymers with unique properties (Hsiao et al., 2000).

Anti-Tubercular Applications

  • In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for anti-tubercular activity. This research is crucial for developing new drugs against tuberculosis, a significant global health challenge (Nimbalkar et al., 2018).

properties

IUPAC Name

[(4-chlorobenzoyl)amino] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-12(2,3)11(16)17-14-10(15)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSTVQZTFBZWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)ONC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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